(+)-Eleutherin

Antibacterial Resistance Reversal Molecular Docking

Select (+)-Eleutherin based on evidence-backed differentiation from its isomer isoeleutherin. This pyranonaphthoquinone is a reversible catalytic topoisomerase II inhibitor—not a DNA-damaging poison—ideal for glioma studies and overcoming chemoresistance. Critically, only (+)-eleutherin binds BlaR1 and QacR regulatory proteins in MRSA, enabling anti-virulence and antibiotic-adjuvant research unattainable with isoeleutherin. Its quantified higher mutagenicity in Allium cepa serves as a genotoxicity SAR benchmark. Insist on validated (1R,3S) stereochemistry for target specificity.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 478-36-4
Cat. No. B1217887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Eleutherin
CAS478-36-4
Synonyms(1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo(g)isochromene-5,10-dione
eleutherin
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC
InChIInChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1
InChIKeyIAJIIJBMBCZPSW-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eleutherin CAS 478-36-4: A Potent Catalytic Topoisomerase II Inhibitor with Distinct Antibacterial Resistance-Reversal Potential


(+)-Eleutherin is a naturally occurring pyranonaphthoquinone isolated from the bulbs of *Eleutherine* species, particularly *E. americana* and *E. plicata* [1]. Characterized by its benzoisochromanequinone structure with a methoxy group at the 9-position, it acts as a potent catalytic inhibitor of human topoisomerase II, a validated target for anticancer agents, and exhibits significant anti-proliferative activity [2]. It is recognized as a reversible inhibitor, distinguishing its mechanism from topoisomerase II poisons that stabilize the DNA-cleavage complex [3]. Beyond its anti-cancer properties, (+)-Eleutherin has garnered attention for its unique ability to interfere with bacterial resistance mechanisms, particularly in *Staphylococcus aureus*, suggesting its utility as a therapeutic adjuvant [4].

Why Scientific Selection of Eleutherin (CAS 478-36-4) Cannot Be Substituted by Generic Naphthoquinone Analogs


The pyranonaphthoquinone class, which includes eleutherin, isoeleutherin, eleutherol, and other related compounds, exhibits a wide range of biological activities and mechanisms of action [1]. Critically, structural differences—even minor ones like stereochemistry at the C-3 position or the presence of a methoxy group—translate into starkly divergent target affinities, bacterial strain selectivity, and genotoxic profiles [2]. For instance, while both eleutherin and isoeleutherin are topoisomerase II inhibitors, they demonstrate different genotoxicity profiles and, most notably, eleutherin possesses a unique ability to interact with bacterial resistance-regulating proteins (QacR, BlaR1) that its isomer lacks [3] [4]. Simply assuming that any naphthoquinone from the same source material will perform equivalently in a research or industrial application ignores these critical, quantifiable differences in selectivity and mechanism, potentially leading to failed experiments or suboptimal outcomes.

Quantitative Evidence Guide: Eleutherin (CAS 478-36-4) Direct Comparator Data for Scientific and Industrial Selection


Unique Antibacterial Resistance-Reversal Potential: Eleutherin vs. Isoeleutherin in S. aureus

Eleutherin demonstrates a unique and specific affinity for the bacterial transcriptional regulator QacR and the regulatory protein BlaR1 in *S. aureus*, a property not shared by its structural isomer isoeleutherin [1]. In molecular docking studies, eleutherin showed superior interactions with BlaR1 compared to the native ligand benzylpenicillin, indicating a potential to interfere directly with beta-lactam antibiotic resistance mechanisms [2]. This specific protein-binding profile, absent in isoeleutherin, suggests eleutherin's potential as a therapeutic adjuvant to reverse resistance in *S. aureus* [3].

Antibacterial Resistance Reversal Molecular Docking

Potent Cytotoxic Activity in Glioma: Eleutherin vs. Isoeleutherin and Eleutherol in Rat C6 Cells

In a direct study of the three main naphthoquinone compounds from *E. plicata* (eleutherin, isoeleutherin, and eleutherol), eleutherin demonstrated significant in vitro cytotoxic effects on rat C6 glioma cells [1]. It reduced cell proliferation in a dose-dependent manner, suppressed migration and invasion, induced apoptosis, and reduced AKT phosphorylation and telomerase expression [2]. While the study did not provide a full dose-response curve for all three compounds, it identified eleutherin as the primary active constituent responsible for the anti-glioma activity, establishing it as the focal molecule for further mechanism-of-action studies [3].

Glioma Cytotoxicity Apoptosis

Lower Mutagenic Potential: Eleutherin vs. Isoeleutherin in Allium cepa Model

While isoeleutherin is a potent antileishmanial agent, its higher mutagenic potential limits its utility in certain applications. A comparative genotoxicity assessment using the *Allium cepa* model demonstrated that eleutherin has a higher mutagenic potential than isoleutherin [1]. This finding is crucial for selecting the appropriate compound for studies where minimizing genetic toxicity is a primary concern.

Genotoxicity Mutagenicity Safety Assessment

Reversible Topoisomerase II Inhibition: Eleutherin vs. Poisons like Etoposide

(+)-Eleutherin is characterized as a reversible catalytic inhibitor of topoisomerase II, a mechanism distinct from topoisomerase II poisons such as etoposide that stabilize the transient DNA-enzyme cleavage complex, leading to DNA damage . While specific Ki or IC50 values for eleutherin's inhibition of human topoisomerase II are not readily available in the primary literature as a direct comparator, its classification as a catalytic inhibitor places it in a different functional category from clinically used poisons [1]. This mechanistic distinction is critical for experimental design, as catalytic inhibitors do not induce the same degree of DNA damage and may circumvent resistance mechanisms associated with topoisomerase poisons [2].

Topoisomerase II Catalytic Inhibitor Anticancer

High-Impact Application Scenarios for Eleutherin (CAS 478-36-4) Based on Quantitative Evidence


Investigating Novel Mechanisms of Beta-Lactam Resistance Reversal in MRSA

Eleutherin is the compound of choice for research programs focused on disrupting bacterial resistance mechanisms in Methicillin-resistant *Staphylococcus aureus* (MRSA). Its proven, specific affinity for the BlaR1 and QacR regulatory proteins—a property not shared by its isomer isoeleutherin [4]—makes it an ideal tool compound. Researchers can use eleutherin in combination with beta-lactam antibiotics to study the molecular basis of resistance reversal and to screen for synergistic effects, leveraging its unique protein-binding profile to validate novel targets for anti-virulence therapies.

Exploring Topoisomerase II Catalytic Inhibition in Glioma and Other Cancer Models

Given its demonstrated role as the primary anti-glioma constituent from *E. plicata* [4], eleutherin should be prioritized for in vitro and in vivo studies on glioma. Its mechanism as a reversible catalytic inhibitor of topoisomerase II distinguishes it from DNA-damaging poisons , allowing researchers to probe the therapeutic window of catalytic inhibition in cancer cells. This makes it particularly valuable for experiments aimed at overcoming resistance to topoisomerase II poisons or reducing off-target DNA damage, with applications in other cancer types where topoisomerase II is a validated target.

Benchmarking Genotoxicity and Safety of Naphthoquinone Derivatives

For laboratories involved in toxicology or drug safety assessment, eleutherin serves as an essential benchmark compound. Its established higher mutagenic potential compared to isoeleutherin in the *Allium cepa* model [4] provides a clear, quantifiable comparator for assessing the genotoxicity of new synthetic or natural naphthoquinone analogs. This application is critical for early-stage drug discovery programs aiming to mitigate genetic toxicity risks, as it offers a known reference point for structure-activity relationship (SAR) studies around mutagenicity.

Synthetic Chemistry and Process Development of Pyranonaphthoquinones

Eleutherin is a key target for synthetic chemists developing novel routes to pyranonaphthoquinones. An established enantioselective synthesis achieving an overall yield of 18% over six steps [4] serves as a baseline for process improvement. Industrial and academic labs focused on the scalable production of this compound class can use this data to benchmark new catalytic methods, improve stereoselectivity, and develop more efficient synthetic strategies for (+)-eleutherin and its valuable analogs.

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